molecular formula C25H24ClN5O3 B2421152 1-(2-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207015-90-4

1-(2-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2421152
CAS No.: 1207015-90-4
M. Wt: 477.95
InChI Key: BEBWITZGESTKRD-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It may be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The key steps include:

    Formation of the Triazole Ring:

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 2-chlorophenyl group, often using a halogenation reaction.

    Attachment of the Diethoxyphenylmethyl Group: This step can be accomplished through a nucleophilic substitution reaction, where the triazole ring is reacted with a diethoxyphenylmethyl halide.

    Incorporation of the Pyridinyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the triazole ring is coupled with a pyridinyl boronic acid or halide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles, often under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, for example, the compound might exert its effects by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays, molecular docking, and cellular assays.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone
  • 1-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole
  • 1-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyridin-1-ium-3-olate

Comparison: Compared to these similar compounds, 1-(2-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. For example, the presence of the pyridinyl group might enhance its binding affinity to certain receptors, while the diethoxyphenylmethyl group could influence its solubility and pharmacokinetic properties.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN5O3/c1-3-33-21-12-11-17(14-22(21)34-4-2)15-28-25(32)23-24(18-8-7-13-27-16-18)31(30-29-23)20-10-6-5-9-19(20)26/h5-14,16H,3-4,15H2,1-2H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBWITZGESTKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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